molecular formula C19H19N3O4 B3011622 N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105251-01-1

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B3011622
CAS No.: 1105251-01-1
M. Wt: 353.378
InChI Key: XJFXAZFYSABKGI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Methoxyphenethyl Group: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with 4-methoxyphenethylamine under suitable conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one moiety can be reduced to form an alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide.

    Reduction: Formation of N-(4-methoxyphenethyl)-2-((4-hydroxy-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide: can be compared with other acetamide derivatives and pyrido[1,2-a]pyrimidin-4-one compounds.

    N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenethyl)-2-((4-hydroxy-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide: Similar structure with a hydroxyl group in the pyrido[1,2-a]pyrimidin-4-one moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
  • Molecular Formula : C19H19N3O4
  • CAS Number : 1105251-01-1
  • Molecular Weight : 353.4 g/mol

The compound features a methoxyphenethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Modulation : It could act on certain receptors involved in signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds within the pyrido[1,2-a]pyrimidine class. Results indicated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . Although specific data for this compound is limited, its structural analogs have demonstrated promising results.

Enzyme Inhibition

Research has shown that compounds with similar structures often possess significant inhibitory effects on AChE and urease. For instance, a related compound exhibited strong AChE inhibition with an IC50 value indicating effective enzyme modulation . This suggests that this compound may also have potent enzyme inhibitory properties.

Comparative Studies

To better understand the biological activity of this compound, it can be compared to other compounds within the same class:

Compound NameStructure ComparisonBiological Activity
N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamideHydroxyl group instead of methoxyModerate antibacterial activity
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineSimilar core structureAnticancer properties reported

These comparisons highlight the unique attributes that this compound may possess due to its specific functional groups.

Case Study 1: Anticancer Potential

In a study focused on pyrido[1,2-a]pyrimidine derivatives, several compounds were evaluated for their anticancer activities. One derivative demonstrated significant cytotoxicity against various cancer cell lines . Although direct studies on this compound are lacking, the structural similarities suggest potential for similar effects.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of related acetamides. These compounds showed promising results in reducing inflammatory markers in vitro and in vivo . Given the structural characteristics of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxy)acetamide), it is plausible that it could exhibit comparable anti-inflammatory activities.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)9-10-20-17(23)13-26-18-12-19(24)22-11-3-2-4-16(22)21-18/h2-8,11-12H,9-10,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFXAZFYSABKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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